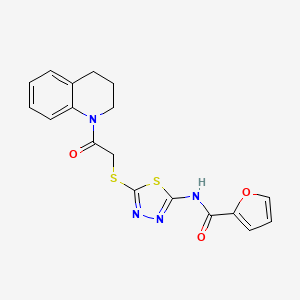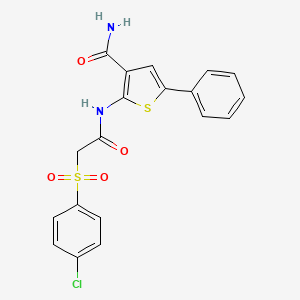
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel compound characterized by its intricate molecular structure. It combines quinoline, thiadiazole, and furan moieties, suggesting its potential for versatile applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves a multi-step process:
Formation of Thiadiazole: : 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide with appropriate acyl hydrazides.
Quinoline Derivative: : The 3,4-dihydroquinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis using aniline derivatives and glycerol or other aldehydes/ketones.
Thioether Formation: : Combining the thiadiazole and quinoline derivative involves nucleophilic substitution, where the thiadiazole acts as a nucleophile attacking an electrophilic carbon attached to the quinoline derivative.
Final Coupling with Furan-2-carboxamide: : The last step involves coupling the intermediate product with furan-2-carboxylic acid through a condensation reaction.
Industrial Production Methods: Industrially, the production methods would involve optimized conditions for each synthetic step, focusing on high yields and purity. Automation and catalysis may play roles in improving efficiency and scalability.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, especially at the quinoline and thiadiazole moieties.
Reduction: : Reduction reactions may modify the functional groups attached to the core structures.
Substitution: : Likely undergoes electrophilic or nucleophilic substitution reactions, particularly at reactive sites in the thiadiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4, etc.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various halides and nucleophiles depending on the required product.
Major Products Formed
Oxidation: : Oxidized quinoline derivatives, sulfoxides, or sulfones.
Reduction: : Reduced amines or alcohols.
Substitution: : Substituted quinoline or thiadiazole derivatives.
科学研究应用
Biology: Investigated for its potential as a therapeutic agent due to its pharmacophoric groups.
Medicine: Explored in medicinal chemistry for its potential anticancer, antimicrobial, or antiviral properties.
作用机制
Mechanism: The compound exerts its effects by interacting with specific molecular targets. Its quinoline moiety can intercalate with DNA, while the thiadiazole ring may inhibit specific enzymes.
Molecular Targets and Pathways
DNA: : Potential for DNA intercalation.
Enzymes: : Possible inhibition of enzymes like kinases or oxidoreductases.
相似化合物的比较
Comparison with Other Compounds: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of moieties.
List of Similar Compounds
Quinoline Derivatives: : Such as quinine and chloroquine.
Thiadiazole Compounds: : Like sulfathiazole.
Furan-2-carboxamide: : Including related heterocyclic compounds with biological activity.
This compound stands out due to its multifunctional structure and potential for a wide range of scientific research applications.
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIXCPTXVCHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2962635.png)

![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)


![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)

